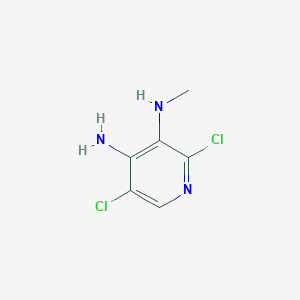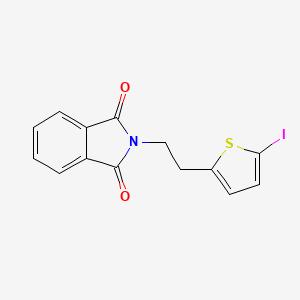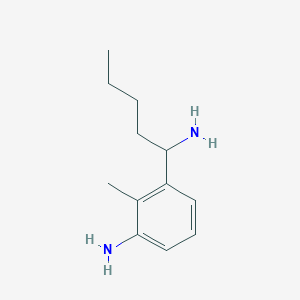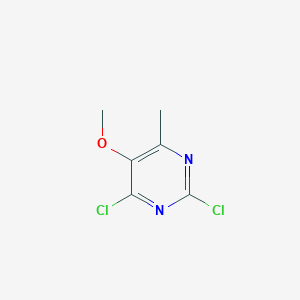
2,4-Dichloro-5-methoxy-6-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-5-methoxy-6-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C6H6Cl2N2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-methoxy-6-methylpyrimidine typically involves the chlorination of 5-methoxy-6-methylpyrimidine. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective chlorination at the 2 and 4 positions of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control to maximize yield and purity.
化学反応の分析
Types of Reactions
2,4-Dichloro-5-methoxy-6-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form this compound derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea in solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include 2-amino-4-chloro-5-methoxy-6-methylpyrimidine, 2,4-diamino-5-methoxy-6-methylpyrimidine, and 2,4-dithiomethyl-5-methoxy-6-methylpyrimidine.
Oxidation: Products include 2,4-dichloro-5-formyl-6-methylpyrimidine and 2,4-dichloro-5-carboxy-6-methylpyrimidine.
Reduction: Products include this compound derivatives with various reduced functional groups.
科学的研究の応用
2,4-Dichloro-5-methoxy-6-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 2,4-Dichloro-5-methoxy-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
類似化合物との比較
Similar Compounds
2,4-Dichloro-5-methoxypyrimidine: Lacks the methyl group at position 6.
2,4-Dichloro-6-methylpyrimidine: Lacks the methoxy group at position 5.
2,4-Dichloropyrimidine: Lacks both the methoxy and methyl groups.
Uniqueness
2,4-Dichloro-5-methoxy-6-methylpyrimidine is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various scientific applications.
特性
分子式 |
C6H6Cl2N2O |
|---|---|
分子量 |
193.03 g/mol |
IUPAC名 |
2,4-dichloro-5-methoxy-6-methylpyrimidine |
InChI |
InChI=1S/C6H6Cl2N2O/c1-3-4(11-2)5(7)10-6(8)9-3/h1-2H3 |
InChIキー |
CEKDJPWJDAKPSZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=N1)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


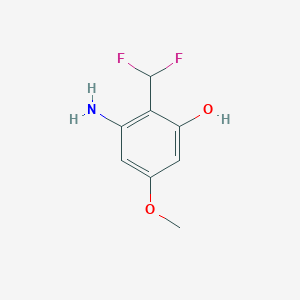
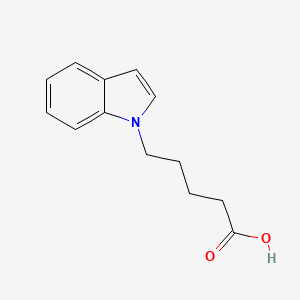

![4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine](/img/structure/B15224444.png)

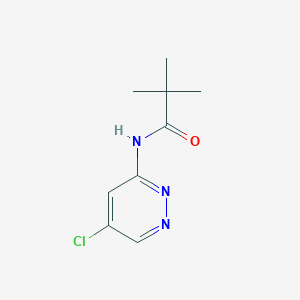
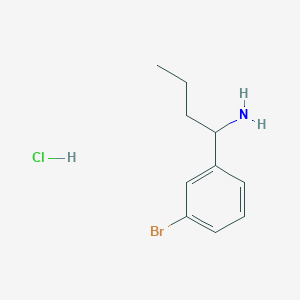
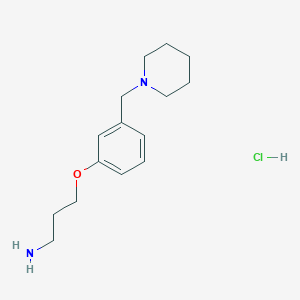
![2-(Difluoromethyl)-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B15224468.png)

